molecular formula C12H14O4 B1280623 ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate CAS No. 243658-52-8

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate

Cat. No.: B1280623
CAS No.: 243658-52-8
M. Wt: 222.24 g/mol
InChI Key: HEWAMPODKFTBJZ-NSHDSACASA-N
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Description

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a keto group, and a phenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate typically involves the esterification of (2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

(2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid+ethanolH2SO4ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate+water\text{(2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} (2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid+ethanolH2​SO4​​ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.

    Reduction: NaBH_4 in methanol, LiAlH_4 in ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of (2S)-2,4-dioxo-4-phenylbutanoate.

    Reduction: Formation of ethyl (2S)-2,4-dihydroxy-4-phenylbutanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The phenyl group can contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate can be compared with similar compounds such as:

    Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate: Lacks the stereochemistry at the 2-position, which may affect its biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.

    Ethyl (2R)-2-hydroxy-4-oxo-4-phenylbutanoate: The enantiomer of the compound, which may have different biological effects due to its stereochemistry.

This compound is unique due to its specific stereochemistry, which can significantly impact its interactions with biological targets and its overall reactivity.

Properties

IUPAC Name

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWAMPODKFTBJZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465096
Record name Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243658-52-8
Record name Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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